molecular formula C21H13NO3S B14180550 9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide CAS No. 890045-63-3

9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide

Cat. No.: B14180550
CAS No.: 890045-63-3
M. Wt: 359.4 g/mol
InChI Key: GFFMNKJAKFHDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thioxanthene core with an indole moiety attached at the 3-position and two oxygen atoms at the 10-position, forming a dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include thioxanthene derivatives and indole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide has several scientific research applications:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene derivatives: Compounds with similar thioxanthene cores but different substituents.

    Indole derivatives: Compounds with indole moieties and varying functional groups.

Uniqueness

9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide is unique due to its specific combination of thioxanthene and indole structures, along with the presence of two oxygen atoms at the 10-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

890045-63-3

Molecular Formula

C21H13NO3S

Molecular Weight

359.4 g/mol

IUPAC Name

3-(1H-indol-5-yl)-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C21H13NO3S/c23-21-16-3-1-2-4-19(16)26(24,25)20-12-14(5-7-17(20)21)13-6-8-18-15(11-13)9-10-22-18/h1-12,22H

InChI Key

GFFMNKJAKFHDCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.